N-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with both aromatic and amide functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been identified as lead compounds in the development of novel anticancer agents . These compounds have shown cytotoxicity in a broad range of human cancer cell lines .
Mode of Action
Similar compounds have been found to induce cell death following bioactivation . This phenomenon has been previously described in breast cancer cell populations .
Biochemical Pathways
Similar compounds have been found to be novel ahr ligands and cyp1a1 activating compounds . These compounds likely induce cell death following bioactivation .
Result of Action
Similar compounds have shown cytotoxicity in a broad range of human cancer cell lines . These compounds have shown selectivity for lung cancer, colorectal cancer, and breast cancer .
Action Environment
The efficacy of similar compounds has been studied in various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with 4-aminophenylacetamide under specific conditions. The process generally includes:
Formation of the carbamoyl intermediate: 3,4-dichloroaniline reacts with a carbamoyl chloride derivative in the presence of a base such as triethylamine.
Coupling reaction: The intermediate is then coupled with 4-aminophenylacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
N-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-((4-((2-hydroxybenzylidene)amino)phenyl)thio)acetamide
- (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide
Uniqueness
N-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-9(21)18-10-2-4-11(5-3-10)19-15(22)20-12-6-7-13(16)14(17)8-12/h2-8H,1H3,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALQONXSRXXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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